Deep HOMO Energy Level of −5.86 eV Reduces Hole Injection Barrier Relative to Extended Conjugation Analogs
The HOMO energy level of 9,10-bis[(1,1'-biphenyl)-4-yl]anthracene (AC-P) is −5.86 eV, as determined by cyclic voltammetry [1]. This value is 0.10 eV deeper than that of the terphenyl-substituted analog AC-DP (−5.76 eV) and 0.12 eV deeper than that of the triphenylbenzene-substituted analog AC-TP (−5.74 eV) [1]. The deeper HOMO of AC-P facilitates more efficient hole injection from common hole-transport layers such as NPB (HOMO ≈ −5.4 eV), thereby reducing the driving voltage required for device operation.
| Evidence Dimension | HOMO Energy Level (eV) |
|---|---|
| Target Compound Data | −5.86 eV |
| Comparator Or Baseline | AC-DP: −5.76 eV; AC-TP: −5.74 eV |
| Quantified Difference | Δ = −0.10 eV vs. AC-DP; Δ = −0.12 eV vs. AC-TP |
| Conditions | Cyclic voltammetry in solution (CHCl₃) with ferrocene internal standard; reported relative to vacuum level |
Why This Matters
A deeper HOMO energy level improves hole injection from the hole transport layer, which can lower device operating voltage and enhance power efficiency.
- [1] Shin, H.; Kang, H.; Kim, B.; Park, Y.; Yu, Y.-J.; Park, J. Effect of the Length of Side Group Substitution on Optical and Electroluminescence Properties. Bull. Korean Chem. Soc. 2014, 35 (10), 3041–3046. View Source
